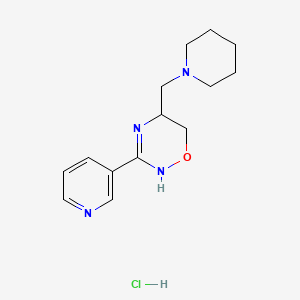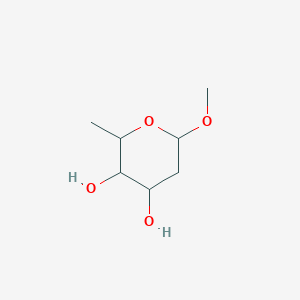![molecular formula C17H28N2O4 B14146974 1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine CAS No. 373370-28-6](/img/structure/B14146974.png)
1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine is an organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine involves several steps. The primary synthetic route includes the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then reacted with 2-chloroethyl ether to produce 2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethanol. Finally, this compound is reacted with 4-methylpiperazine under specific conditions to yield the target compound.
Industrial production methods typically involve optimizing these reactions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether groups can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: This compound is studied for its potential interactions with biological molecules. It can be used in the development of new drugs or as a tool to study biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have properties that make it useful in treating certain medical conditions.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine can be compared with similar compounds such as:
N-{2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate: This compound has a similar structure but different functional groups, leading to different properties and applications.
N-{2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl}-3-methoxy-1-propanaminium: Another similar compound with variations in its molecular structure, resulting in unique characteristics.
Properties
CAS No. |
373370-28-6 |
|---|---|
Molecular Formula |
C17H28N2O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C17H28N2O4/c1-18-7-9-19(10-8-18)11-12-22-13-14-23-17-15(20-2)5-4-6-16(17)21-3/h4-6H,7-14H2,1-3H3 |
InChI Key |
HHZBXUUFGARUHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=C(C=CC=C2OC)OC |
solubility |
48.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)
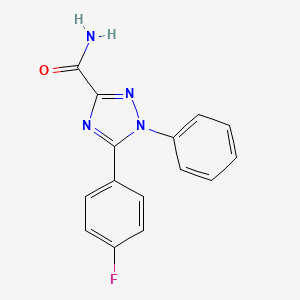
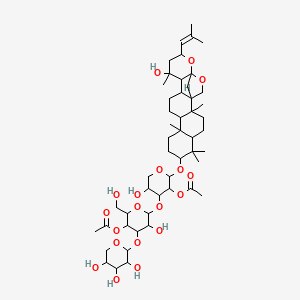

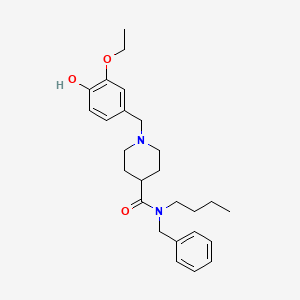
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)
![2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14146938.png)

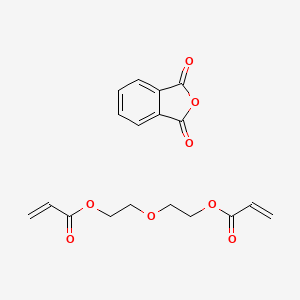
![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)
